(1S,3R)-3-(But-2-ynoylamino)-N-cyclopropylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-(But-2-ynoylamino)-N-cyclopropylcyclohexane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 41-2272 and is a potent activator of the soluble guanylyl cyclase (sGC) enzyme.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-3-(But-2-ynoylamino)-N-cyclopropylcyclohexane-1-carboxamide has been extensively studied for its potential applications in various fields, including cardiovascular diseases, cancer, and pulmonary hypertension. In cardiovascular diseases, BAY 41-2272 has been shown to improve cardiac function and reduce the risk of heart failure. In cancer, BAY 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In pulmonary hypertension, BAY 41-2272 has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure.
Wirkmechanismus
The mechanism of action of (1S,3R)-3-(But-2-ynoylamino)-N-cyclopropylcyclohexane-1-carboxamide involves the activation of the sGC enzyme. sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a critical role in regulating cardiovascular function. When BAY 41-2272 binds to sGC, it induces the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved cardiac function.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects. It increases the production of cGMP, which leads to vasodilation and improved cardiac function. It also inhibits the proliferation of cancer cells and induces apoptosis. In addition, BAY 41-2272 has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure in patients with pulmonary hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 41-2272 has several advantages for lab experiments. It is a potent activator of sGC and has been extensively studied for its potential applications in various fields. However, there are also some limitations to using BAY 41-2272 in lab experiments. It is a complex compound to synthesize, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
For the study of BAY 41-2272 include exploring its potential applications in cancer therapy and improving its synthesis method.
Synthesemethoden
The synthesis of (1S,3R)-3-(But-2-ynoylamino)-N-cyclopropylcyclohexane-1-carboxamide is a complex process that involves multiple steps. The first step involves the reaction of cyclohexanone with but-2-ynoic acid to form the corresponding enol ester. The enol ester is then reacted with cyclopropylamine to form the desired product. The final step involves the purification of the product through column chromatography.
Eigenschaften
IUPAC Name |
(1S,3R)-3-(but-2-ynoylamino)-N-cyclopropylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-4-13(17)15-12-6-3-5-10(9-12)14(18)16-11-7-8-11/h10-12H,3,5-9H2,1H3,(H,15,17)(H,16,18)/t10-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSOFDVKKLPXPF-CMPLNLGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC(C1)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.